molecular formula C8H5ClF2O2 B1303457 2,6-Difluoro-4-methoxybenzoyl chloride CAS No. 125369-56-4

2,6-Difluoro-4-methoxybenzoyl chloride

Cat. No. B1303457
Key on ui cas rn: 125369-56-4
M. Wt: 206.57 g/mol
InChI Key: QVJWYHJWQQEEKW-UHFFFAOYSA-N
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Patent
US05156763

Procedure details

The crude acid chloride (25) was dissolved in dry diglyme (60 ml) and added dropwise at room temperature with gentle stirring to 35% ammonia (750 ml). The resulting colourless precipitate was filtered off and dried (CaCl2) in vacuo to give a colourless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4](Cl)=[O:5].[NH3:14]>COCCOCCOC>[F:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4]([NH2:14])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)Cl)C(=CC(=C1)OC)F
Name
Quantity
60 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise at room temperature
FILTRATION
Type
FILTRATION
Details
The resulting colourless precipitate was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (CaCl2) in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colourless solid

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)N)C(=CC(=C1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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